6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-fluoro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3S3/c15-8-3-4-9-12(6-8)21-14(16-9)18-13-17-10(7-20-13)11-2-1-5-19-11/h1-7H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJVHTSTZZHPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets. They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
They can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways. For example, they can influence the synthesis of neurotransmitters, such as acetylcholine, which plays a crucial role in the functioning of the nervous system.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the thiazole derivative.
Biological Activity
6-Fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a novel compound that belongs to the class of benzothiazole derivatives. Its unique structural features, including the incorporation of fluorine and thiophene moieties, suggest potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound through various studies and evaluations.
Structural Characteristics
The compound is characterized by:
- Fluorine Substitution : Enhances lipophilicity and biological activity.
- Benzothiazole Core : Known for diverse pharmacological properties.
- Thiophene Linkage : Contributes to its potential as an anticancer agent.
Biological Activity Overview
Research indicates that benzothiazole derivatives, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung), MCF7 (breast), and Colo205 (colon) cells.
- The compound has been noted for its ability to induce apoptosis and cell cycle arrest at low concentrations, demonstrating its potential as an anticancer therapeutic .
-
Antimicrobial Activity :
- Benzothiazole derivatives have been evaluated for their antimicrobial properties, with some exhibiting low micromolar inhibitory concentrations against pathogens such as Mycobacterium tuberculosis.
- The compound's structure suggests that it may also possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
-
Anti-inflammatory Effects :
- Similar compounds have demonstrated anti-inflammatory activities, indicating a potential for treating inflammatory diseases.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 6-Fluoro-benzothiazole derivatives | Structure | Antimicrobial |
| N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Structure | Anti-inflammatory |
| Thiophene-based compounds | Structure | Anticancer |
Case Study: Anticancer Efficacy
A study involving a series of synthesized benzothiazole compounds demonstrated that modifications to the benzothiazole nucleus significantly enhance anticancer activity. For instance, compounds with fluorine substitutions showed improved potency against non-small cell lung cancer cell lines compared to their non-fluorinated counterparts .
In Vitro Studies
In vitro assays have confirmed that this compound induces apoptosis in cancer cells. Concentrations as low as 1 µM were effective in promoting cell death in A431 and H1299 cell lines, highlighting its potential as a therapeutic agent in oncology .
The mechanism by which 6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amines exert their biological effects is still under investigation. However, preliminary studies suggest that these compounds may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. Further interaction studies are required to elucidate the precise mechanisms at play.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiophene-thiazole substituent distinguishes it from simpler analogs like 4-(4-fluorophenyl)thiazol-2-amine, which lacks the fused heterocyclic system. This structural complexity may enhance target selectivity but complicate synthesis .
- Compared to 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine (3c), the fluorine substitution in the target compound likely improves metabolic stability, while the methoxy group in 3c enhances NO scavenging activity .
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The thiophene-thiazole moiety increases molecular weight (~357.45 vs.
- Metabolic Stability: Fluorine substitution at C6 likely slows oxidative metabolism compared to non-fluorinated analogs like N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine .
- Synthetic Feasibility : The target compound’s synthesis may require multi-step coupling reactions (e.g., Suzuki cross-coupling for thiophene-thiazole), contrasting with simpler one-pot cyclizations used for 4-arylthiazol-2-amine derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzo[d]thiazol-2-amine precursors with thiophene-containing thiazole intermediates. A common approach includes:
-
Step 1 : Preparation of 2-aminobenzo[d]thiazole derivatives via condensation of aniline analogs with thiocyanate in bromine/glacial acetic acid (yield: 70–85%) .
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Step 2 : Coupling with 4-(thiophen-2-yl)thiazol-2-amine using NaH or K₂CO₃ in DMF/THF under reflux .
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Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (4–12 hours) improves yields. Microwave-assisted synthesis reduces time by 50% while maintaining purity (>95%) .
- Key Characterization Techniques :
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm regioselectivity | δ 7.75–7.77 (d, 2H, aromatic), 6.78 (s, NH₂) |
| IR | Validate functional groups | Absorption at 1599 cm⁻¹ (C=N), 651 cm⁻¹ (C-S) |
| HPLC-MS | Assess purity | m/z = 358.08 [M+H]⁺ |
Q. How is the compound’s purity and stability validated under experimental storage conditions?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via LC-MS for hydrolytic or oxidative byproducts (e.g., des-fluoro analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. non-toxicity) across studies?
- Methodological Answer :
-
Data Harmonization : Compare assay conditions (Table 1). For example, HDAC3 inhibition (IC₅₀ = 3.4 µM) vs. p53-mediated apoptosis in cancer cells may reflect target specificity.
-
Mechanistic Validation : Use siRNA knockdown of p53 in cell lines to confirm pathway dependency .
- Table 1: Comparative Biological Activity Data
Q. How can molecular docking and QSAR models elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina to model interactions with CDK4/6 (PDB: 2EUF). Key residues: Val94 (H-bond with fluoro group), Asp97 (π-stacking with thiophene) .
- QSAR Parameters :
- Electron-Withdrawing Groups (e.g., -F) : Enhance CDK4/6 inhibition (pIC₅₀ = 7.2 vs. 6.5 for non-fluorinated analogs) .
- Thiophene Substitution : Increases lipophilicity (logP = 3.8), improving blood-brain barrier penetration .
Q. What in vivo experimental designs are optimal for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- PK Studies : Administer 10 mg/kg (oral) to BALB/c mice. Collect plasma at 0.5, 2, 6, 24 hours. Use LC-MS/MS to calculate AUC₀–24 (≥500 ng·h/mL) and t₁/₂ (≥4 hours) .
- Toxicity Screening : Conduct 28-day repeat-dose studies. Monitor AST/ALT levels (threshold: ≤2× control) and histopathology of liver/kidneys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
